molecular formula C10H5F5N4O2S B11791536 3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole

3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole

Cat. No.: B11791536
M. Wt: 340.23 g/mol
InChI Key: XOPRHKYJTZBXDP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole is a complex organic compound characterized by the presence of difluoromethyl, nitro, and trifluoromethyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a suitable precursor, followed by nitration and subsequent thiolation to introduce the desired functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The nitro group can also participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.

    2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the triazole ring.

Uniqueness

3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole is unique due to the combination of its functional groups and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C10H5F5N4O2S

Molecular Weight

340.23 g/mol

IUPAC Name

5-(difluoromethyl)-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H5F5N4O2S/c11-7(12)8-16-9(18-17-8)22-6-2-1-4(10(13,14)15)3-5(6)19(20)21/h1-3,7H,(H,16,17,18)

InChI Key

XOPRHKYJTZBXDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)C(F)F

Origin of Product

United States

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